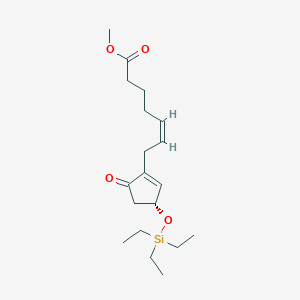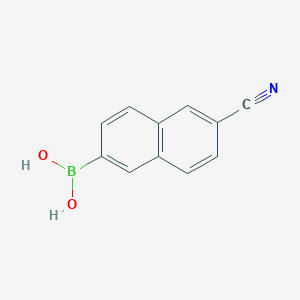
(6-Cyanonaphthalen-2-yl)boronic acid
Overview
Description
“(6-Cyanonaphthalen-2-yl)boronic acid” is a boronic acid derivative . Boronic acids are well-known for their ability to interact with diol groups found in sugars and glycoproteins . They are generally considered non-toxic .
Molecular Structure Analysis
The molecular structure of “(6-Cyanonaphthalen-2-yl)boronic acid” is represented by the formula C11H8BNO2 . Boronic acids are considered Lewis acids . More specific structural details are not available in the retrieved resources.Chemical Reactions Analysis
Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, can react with 1,2-diols through a reversible covalent condensation pathway . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Scientific Research Applications
Saccharide Chemosensors
A study highlighted the synthesis of water-soluble, high quantum yield fluorescent saccharide reporters using 6-morpholinonaphthalene-2-yl boronic acid. This approach utilizes the Buchwald–Hartwig cross-coupling reaction and is adaptable for producing a range of aminonaphthalenes, including chiral units (Schertzer et al., 2006).
Decarboxylative Borylation
Decarboxylative borylation is a process where carboxylic acids are replaced with boronate esters using a nickel catalyst. This method is significant for creating complex boronic acids, useful in drug discovery and materials science. The process demonstrates high functional group compatibility and has been applied to the synthesis of pharmaceuticals, such as Velcade and Ninlaro (Li et al., 2017).
Synthesis Studies
Research on the synthesis of chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives involved the intramolecular cyclization of acetic acid derivatives with (1-phenylnaphthalen-2-yl)acetic acid derivatives and phenyl boronic acid derivatives (Samanta et al., 2012).
Enantioselective Aza-Michael Additions
A study reported on boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner. This reaction is important for producing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications
Boronic acids, including derivatives of (6-Cyanonaphthalen-2-yl)boronic acid, are utilized in sensing applications due to their interaction with diols and strong Lewis bases. This property is harnessed in various applications, from biological labelling to the development of therapeutics (Lacina et al., 2014).
Chemosensors for Bioactive Substances
Boronic acid sensors are developed for probing carbohydrates and bioactive substances, leveraging the unique fluorescence properties of boronic acid interactions (Huang et al., 2012).
Reactivity in Alkaline Solution
Research provided kinetic evidence that boronic acid is reactive towards a diol moiety even in alkaline solutions, suggesting implications for the design of effective boronic acid sensors (Iwatsuki et al., 2007).
Biomedical Applications of Boronic Acid Polymers
Boronic acid-containing polymers, including (6-Cyanonaphthalen-2-yl)boronic acid derivatives, have been explored for biomedical applications like HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Fluorescent Labeling for Diol Compounds
(6-Cyanonaphthalen-2-yl)boronic acid derivatives are used as fluorescent labeling reagents for diol compounds in high-performance liquid chromatography (HPLC), enabling sensitive detection and measurement (Terado et al., 2000).
Future Directions
Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, have potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(6-cyanonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZGAYUQAAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanonaphthalen-2-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
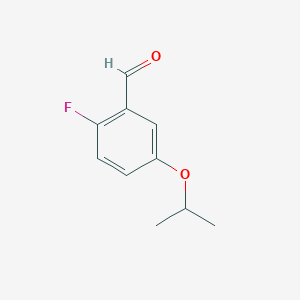
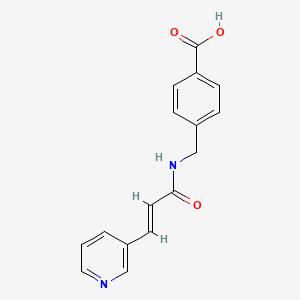
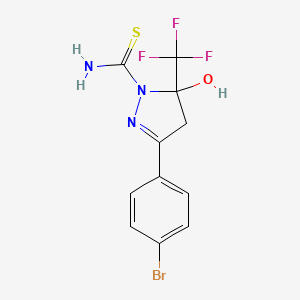
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
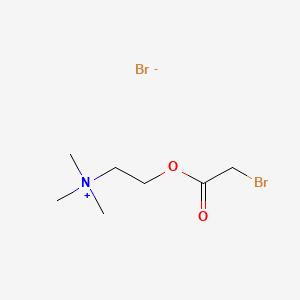
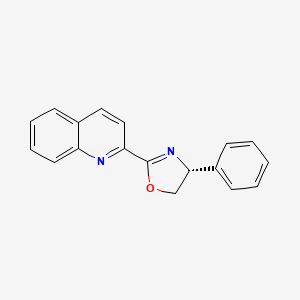
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)
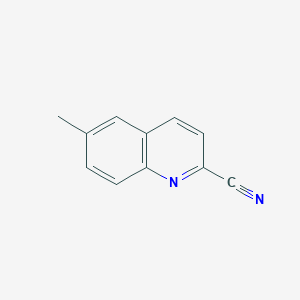
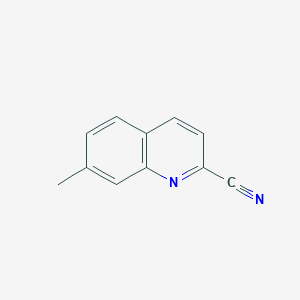
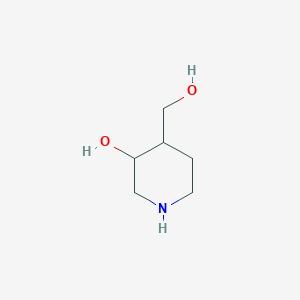
![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
